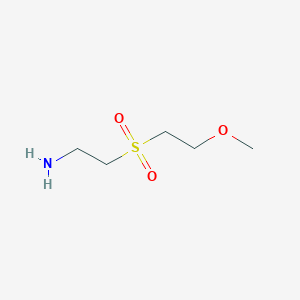
1-(2-Aminoethanesulfonyl)-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethanesulfonyl)-2-methoxyethane is an organic compound that features both an amino group and a sulfonyl group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethanesulfonyl)-2-methoxyethane can be achieved through several methods. One common approach involves the radical addition of N-Fmoc allylamine and xanthates with functionalized substituents, followed by oxidative chlorination with N-chlorosuccinimide/HCl . This method is known for its efficiency and practicality, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous-flow systems. These systems allow for the safe generation and reaction of intermediates, such as acyl azides, which are crucial for the formation of the final product . The use of continuous-flow systems ensures high efficiency and scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethanesulfonyl)-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminoethanesulfonyl)-2-methoxyethane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of sulfonopeptides and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethanesulfonyl)-2-methoxyethane involves its interaction with specific molecular targets and pathways. For example, in the synthesis of peptides, the compound acts as a precursor for the formation of amide bonds through the generation of acyl azides . These intermediates then react with amine nucleophiles to form the desired peptide bonds, maintaining chiral integrity and avoiding side reactions.
Comparison with Similar Compounds
1-(2-Aminoethanesulfonyl)-2-methoxyethane can be compared with other similar compounds, such as:
2-Aminoethanesulfonyl azide: Used in the preparation of taurinamide and taurolidine.
Methanesulfonyl derivatives: These compounds share similar sulfonyl group chemistry but differ in their specific functional groups and applications.
The uniqueness of this compound lies in its combination of an amino group and a sulfonyl group, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfonyl)ethanamine |
InChI |
InChI=1S/C5H13NO3S/c1-9-3-5-10(7,8)4-2-6/h2-6H2,1H3 |
InChI Key |
IDXQMJBXZWTUIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


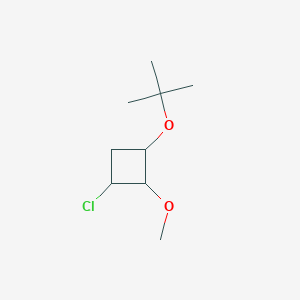
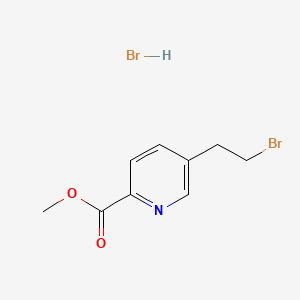
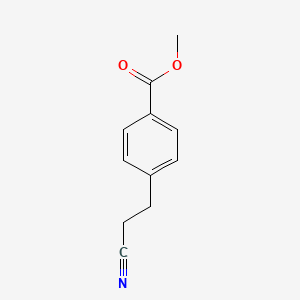
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)

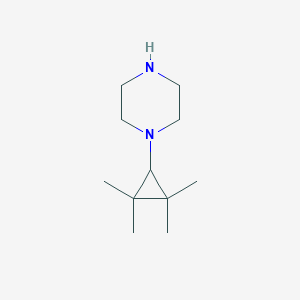
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
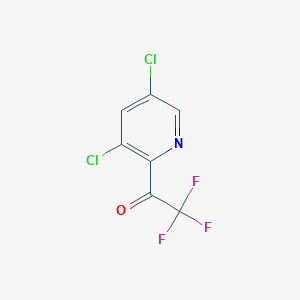
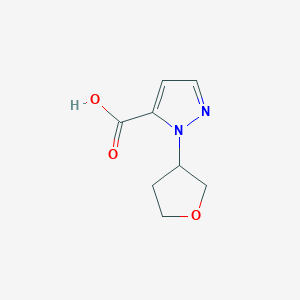
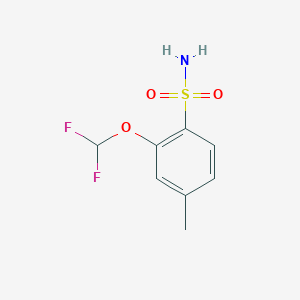
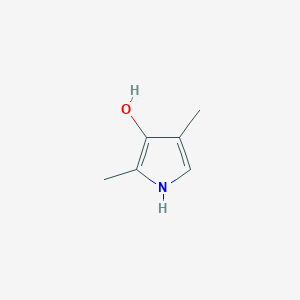
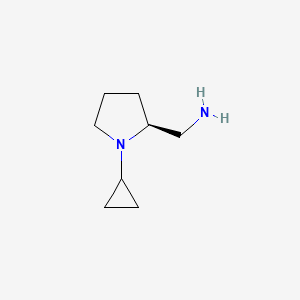
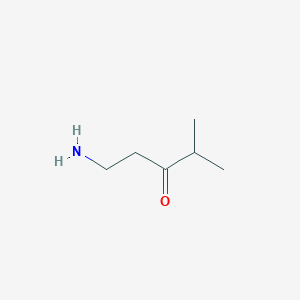
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
